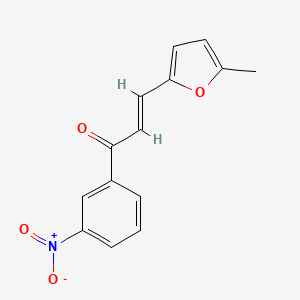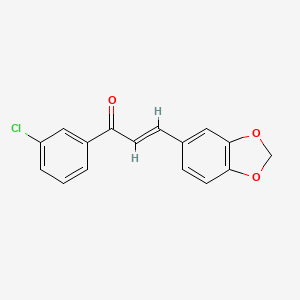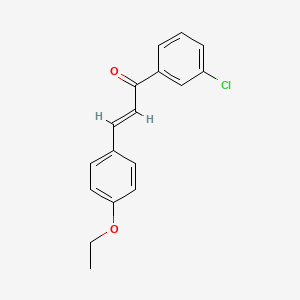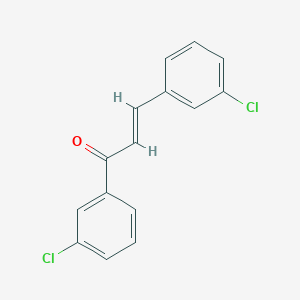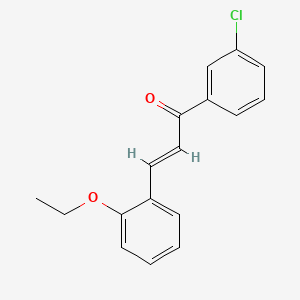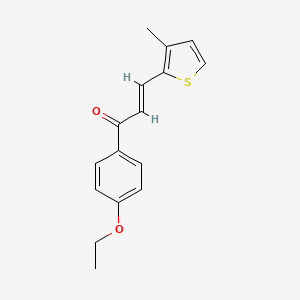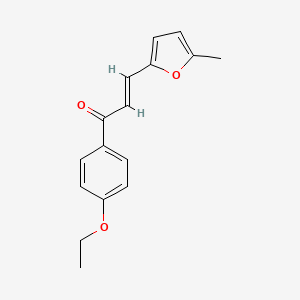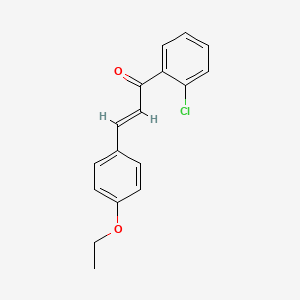
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 2CFPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of a class of compounds known as arylalkenyl chloro-fluoro-phenyls, which are characterized by their unique structure and properties. 2CFPC has been studied for its ability to act as an inhibitor of various enzymes, as well as its potential use in drug design and development.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to act as an inhibitor of various enzymes, including cytochrome P450, which is involved in drug metabolism. This makes it a potential target for drug design and development. Additionally, it has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the levels of amyloid-beta peptide, which is associated with the disease.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme and block its activity. Additionally, it is believed that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one may act as an antioxidant, which could explain its potential use in cancer research.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not fully understood. However, it has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition could lead to changes in the metabolism of drugs, which could have implications for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could have implications for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to act as an inhibitor of various enzymes, which could be useful for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could be useful for cancer research. However, it has some limitations as well. For example, the exact mechanism of action is not fully understood, and its effects on humans are not well-studied.
Zukünftige Richtungen
There are numerous possible future directions for research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action and its effects on humans. Additionally, further research could be done to explore its potential applications in drug design and development, as well as its potential use in cancer research. Furthermore, research could be done to explore its potential use in the treatment of Alzheimer’s disease, as well as its potential use in other medical fields. Finally, research could be done to explore its potential use in other scientific fields, such as materials science and biotechnology.
Synthesemethoden
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one can be synthesized in a few different ways. One method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of an acid catalyst. This reaction yields the desired product in high yield. Another method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of a base catalyst. This reaction yields the desired product in moderate yields.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPOPCYXGORCX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

